molecular formula C18H17F3N2O3S B2596251 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 955254-09-8

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2596251
M. Wt: 398.4
InChI Key: ALFIPIOLUVENLY-UHFFFAOYSA-N
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Description

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, commonly known as OTS964, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to have a high degree of selectivity for inhibiting the activity of the serine/threonine kinase, TTK.

Scientific Research Applications

Oxidative Cross-Coupling of N-Phenylphenylbenzenesulfonamides

Miura et al. (1998) investigated the reaction of N-phenylphenylbenzenesulfonamides with acrylate esters using a Pd(OAc)2 and Cu(OAc)2 catalyst system, producing 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives (Miura et al., 1998).

Development of N-Phenoxyphenylbenzenesulfonamide Derivatives

Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. One compound, 3-trifluoromethyl derivative 32, exhibited potent PR-antagonistic activity, high binding affinity for PR, and selectivity over androgen receptor (AR), offering a novel scaffold for PR antagonists (Yamada et al., 2016).

Synthesis of Novel Zinc Phthalocyanine Derivatives

Pişkin et al. (2020) synthesized new zinc(II) phthalocyanine derivatives with benzenesulfonamide groups, which showed promising properties for photodynamic therapy applications in cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Series of d10 Complexes Based on Sulfamethoxazole

Feng et al. (2021) conducted a study on modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and its d10 metal complexes, revealing their structural characteristics and exploring their photoluminescence and antibacterial properties (Feng et al., 2021).

properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-8-4-5-9-16(15)27(25,26)22-11-13-10-17(24)23(12-13)14-6-2-1-3-7-14/h1-9,13,22H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFIPIOLUVENLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

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